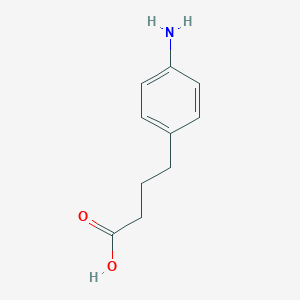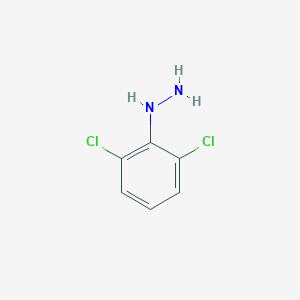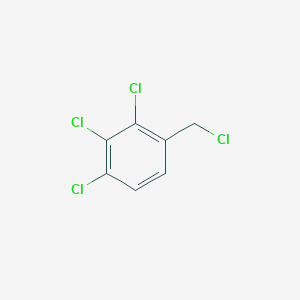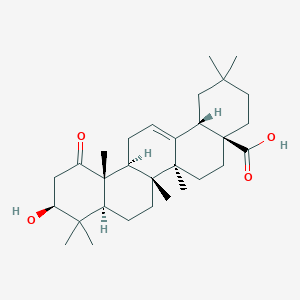
Desbromoarborescidine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desbromoarborescidine A is a chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.323 g/mol It is a derivative of arborescidine, characterized by the absence of a bromine atom
Méthodes De Préparation
The synthesis of Desbromoarborescidine A involves several steps, typically starting with the preparation of the precursor compounds. The synthetic route often includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Quinolizidine Ring Formation: The quinolizidine ring is formed by the cyclization of the intermediate compounds.
Debromination: The final step involves the removal of the bromine atom from the arborescidine structure to yield this compound.
Analyse Des Réactions Chimiques
Desbromoarborescidine A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Desbromoarborescidine A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Desbromoarborescidine A involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Desbromoarborescidine A can be compared with other similar compounds, such as:
Arborescidine: The parent compound from which this compound is derived.
Bromoarborescidine: A brominated derivative of arborescidine.
Indoloquinolizidine Derivatives: Compounds with similar indole and quinolizidine ring structures.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
10252-12-7 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1 |
Clé InChI |
OURDZMSSMGUMKR-AWEZNQCLSA-N |
SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES isomérique |
C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES canonique |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Synonymes |
(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


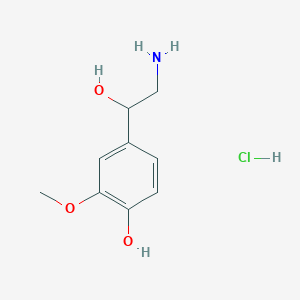


![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
